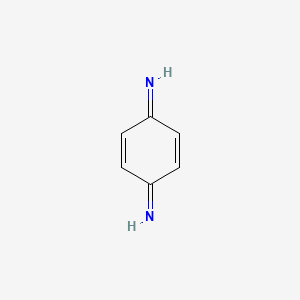

p-Benzoquinone diimine

説明

Structure

3D Structure

特性

IUPAC Name |

cyclohexa-2,5-diene-1,4-diimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFNYGLBKAZUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-73-5 | |

| Record name | p-Benzoquinone diimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for P Benzoquinone Diimine and Its Derivatives

Strategies for Synthesis of the Parent p-Benzoquinone Diimine Core

The synthesis of the unsubstituted p-benzoquinone diimine core is foundational. The primary methods involve direct oxidation of p-phenylenediamine (B122844) or more complex multistep pathways starting from nitroaromatics.

Oxidative Approaches from Substituted Phenylenediamines

The most direct route to quinone diimines is the oxidation of the corresponding phenylenediamines. thieme-connect.deorganicreactions.org This transformation involves an initial electron transfer from the electron-rich aromatic diamine system, which leads to a radical cation intermediate. thieme-connect.de A subsequent second electron transfer and proton elimination yield the final diimine product. thieme-connect.de

Various oxidizing agents have been employed for this purpose. For instance, the chemical oxidative polymerization of p-phenylenediamine using potassium peroxydisulfate (K₂S₂O₈) as an oxidant in acetic acid has been shown to produce polymers containing the 1,4-benzoquinonediimine structure. researchgate.netchemicalpapers.combohrium.com This polymerization inherently proceeds through the formation of the p-benzoquinone diimine monomer.

| Precursor | Oxidizing Agent | Solvent/Conditions | Product |

| p-Phenylenediamine | Potassium Peroxydisulfate (K₂S₂O₈) | Acetic Acid, 278 K | Poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) researchgate.netchemicalpapers.com |

| Benzenediamines (general) | Various | Not Specified | Quinone Diimines thieme-connect.de |

Multistep Syntheses from Nitroaromatic Precursors

An alternative, albeit less direct, strategy for accessing the p-benzoquinone diimine core and its derivatives involves starting from nitroaromatic compounds. This approach is inherently a multistep process that leverages the reduction of a nitro group to an amine, which can then be oxidized. A general pathway involves the reduction of a dinitrobenzene or a nitroaniline precursor to the corresponding p-phenylenediamine, followed by oxidation as described in the previous section.

A more specialized multistep method has been developed for aniline (B41778) oligomers, which can be oxidized to structures containing the benzoquinone diimine moiety. researchgate.net This process can involve the coupling of a molecule like 4-fluoronitrobenzene to an arylamine, followed by the chemical reduction of the nitro groups to prepare the necessary diamine precursors for subsequent oxidation. researchgate.net

Synthesis of Substituted and Functionalized p-Benzoquinone Diimine Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the electronic and steric properties of the p-benzoquinone diimine system. Substitutions can be targeted at the nitrogen atoms (N-substitution) or the quinoid ring (ring-substitution).

N-Substituted Benzoquinone Diimines

N-substituted benzoquinone diimines are commonly synthesized through condensation or coupling reactions. One effective method involves the one-step reaction of substituted benzoquinones with primary amines. For example, N,N'-diphenylbenzoquinone diimines have been synthesized from methyl-substituted benzoquinones and aniline in the presence of titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO), with yields around 70%. acs.org

Another powerful technique is the C–N coupling reaction between N,N′-dichloro-p-benzoquinone diimines and aryl Grignard reagents, which produces N,N′-diaryl-p-benzoquinone diimines in isolated yields of 50–88%. researchgate.net Additionally, the oxidative condensation of p-phenylenediamine with potassium peroxydisulfate in acetic acid can yield N,N′-bis(4-aminophenyl)-1,4-benzoquinone diimine. researchgate.net

| Precursors | Reagents/Conditions | Product | Yield |

| Methyl-substituted benzoquinones, Aniline | TiCl₄, DABCO | N,N'-Diphenylbenzoquinone diimines | 69-70% acs.org |

| N,N′-Dichloro-p-benzoquinone diimines, Aryl Grignard reagents | Nickel(II) catalyst | N,N′-Diaryl-p-benzoquinone diimines | 50-88% thieme-connect.deresearchgate.net |

| p-Phenylenediamine | K₂S₂O₈, Acetic Acid | N,N′-Bis(4-aminophenyl)-1,4-benzoquinone diimine | Not specified researchgate.net |

Ring-Substituted Benzoquinone Diimines

Ring-substituted derivatives are typically accessed through nucleophilic substitution reactions on a pre-functionalized quinone ring. Halogenated benzoquinones are common starting materials for these syntheses.

For instance, reacting p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with a primary amine such as (-)-cis-myrtanylamine can yield both mono- and di-substituted products, like mono-NH-substituted-tri-chloro-1,4-benzoquinone and 2,5-dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone. nih.gov Similarly, 2,3,5,6-tetrabromo-1,4-benzoquinone can be coupled with various aryl amines in a refluxing solution of ethanol and glacial acetic acid to furnish 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones. academicjournals.org Another route involves the reaction between p-benzoquinone and p-phenylenediamine in an acidic medium, which can produce 2,5-di(p-phenylenediamine)-p-benzoquinone through a substitution reaction on the quinone ring. researchgate.net

| Starting Quinone | Nucleophile | Product |

| p-Chloranil | (-)-cis-Myrtanylamine | 2,5-Dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone nih.gov |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl amines | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones academicjournals.org |

| p-Benzoquinone | p-Phenylenediamine | 2,5-di(p-phenylenediamine)-p-benzoquinone researchgate.net |

Electrochemical Approaches to p-Benzoquinone Diimine Generation

Electrochemical methods offer a green and efficient alternative for generating quinone and quinone imine species. srce.hr These syntheses often proceed under mild conditions without the need for harsh chemical oxidants. The general strategy involves the anodic oxidation of a suitable precursor, such as a hydroquinone (B1673460) or an aminophenol. thieme-connect.de

| Precursor | Key Intermediate | Mechanism | Product Type |

| Hydroquinone and Amines | p-Benzoquinone | ECE (Electrochemical-Chemical-Electrochemical) | Substituted p-Benzoquinones/Imines srce.hr |

| 4-Aminophenols | Not specified | Electrolysis (Constant Current) | N-Substituted Benzo-1,4-quinone monoimines thieme-connect.de |

In Situ Generation for Reaction Studies

The inherent reactivity and instability of p-benzoquinone diimine often necessitate its generation in situ, whereby the compound is formed directly within the reaction medium and consumed in a subsequent step. This approach circumvents issues related to isolation and purification of the unstable target molecule. A prominent method for in situ generation involves the oxidation of a stable precursor, such as p-phenylenediamine or its derivatives.

Another effective strategy is the electrochemical generation of p-benzoquinone from hydroquinone, which then reacts with amines present in the mixture. academie-sciences.fracs.org During the oxidation of aniline to polyaniline, for instance, aniline can be oxidized to p-benzoquinone within the reaction, which then reacts with other aniline molecules. acs.orgresearchgate.net This in situ formation of a quinone species that is subsequently aminated highlights a key principle in these reaction studies. The process allows for the study of highly reactive intermediates under controlled conditions. Visible light-mediated methods have also been explored for the in situ generation of related p-quinone methides, demonstrating the versatility of in situ approaches in forming reactive quinone-type structures for further synthetic applications. nih.gov

Controlled Potential Electrolysis Methods

Controlled potential electrolysis, or potentiostatic electrolysis, represents a powerful and green chemistry approach for synthesizing p-benzoquinone diimine derivatives. This electrochemical method allows for precise control over the reaction's driving force by maintaining a constant potential at the working electrode. The synthesis is typically achieved through the anodic oxidation of hydroquinone or p-phenylenediamine derivatives in the presence of nucleophiles like primary or secondary amines. academie-sciences.frsrce.hr

The process generally follows an ECE (electrochemical-chemical-electrochemical) mechanism. srce.hr In the first step, the starting material (e.g., hydroquinone) is oxidized at the anode to generate p-benzoquinone. This is immediately followed by a chemical step, such as a Michael-type addition of an amine to the electrogenerated p-benzoquinone. The resulting adduct is often more easily oxidized than the initial starting material, leading to a second electrochemical oxidation step to form the final product. academie-sciences.fr This method avoids the need for harsh chemical oxidizing agents, often proceeds at room temperature, and can result in high yields and atom economy. academie-sciences.frsrce.hr

The table below summarizes representative findings from electrochemical synthesis studies.

| Starting Material | Nucleophile | Solvent/Electrolyte | Potential (vs. Ag/AgCl) | Product | Yield (%) |

| Hydroquinone | Benzylamine | Water/Ethanol, Phosphate (B84403) Buffer (pH 7.5) | 0.10 V | 2,5-bis(benzylamino)-p-benzoquinone | High |

| Hydroquinone | N-methylbenzylamine | Water/Ethanol, Phosphate Buffer (pH 7.5) | 0.10 V | 2,5-bis(benzyl(methyl)amino)-p-benzoquinone | High |

| Hydroquinone | 4-amino-6-chlorobenzene-1,3-disulfonamide | Water/Ethanol | Not specified (Constant Current) | 2-(4-amino-6-chlorobenzene-1,3-disulfonamido)-p-benzoquinone | 98% |

Organometallic Catalysis in p-Benzoquinone Diimine Synthesis

Organometallic catalysis provides a versatile platform for the construction of complex organic molecules, including derivatives of p-benzoquinone diimine, primarily through the formation of carbon-nitrogen bonds.

Nickel(II) complexes have emerged as effective and economical catalysts for carbon-nitrogen (C-N) cross-coupling reactions. While direct synthesis of p-benzoquinone diimine using this method is an area of ongoing research, the principles are well-established through analogous couplings. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a Ni(II) precatalyst, a ligand (often a phosphine or N-heterocyclic carbene), and a base. The active catalytic species is typically a Ni(0) complex generated in situ from the Ni(II) salt by a reducing agent. nih.gov This methodology is applicable to the synthesis of N-aryl-p-phenylenediamines, which are direct precursors to substituted p-benzoquinone diimines via subsequent oxidation. The use of nickel is advantageous due to its lower cost compared to palladium and its unique reactivity, which can be effective for coupling challenging substrates. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of polymer chemistry, enabling the synthesis of a wide variety of conjugated polymers. These methods can be adapted to create polymers incorporating the p-benzoquinone diimine moiety, leading to materials with interesting electronic and redox properties. A common strategy is the step-growth polymerization of a difunctional p-phenylenediamine derivative with a dihaloarene comonomer. researchgate.net This approach, analogous to the synthesis of other polyarylamines or poly(aryl)sulfides researchgate.net, allows for precise control over the polymer backbone. The selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high molecular weights and well-defined polymer structures. researchgate.netresearchgate.net

The table below illustrates the general components for such a polycondensation.

| Monomer A | Monomer B | Catalyst System (Example) | Resulting Polymer Structure |

| N,N'-disubstituted-p-phenylenediamine | 1,4-Dibromobenzene | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Poly(p-phenylene diamine) |

| 1,4-Dihalo-2,5-dialkoxybenzene | 1,4-Diaminobenzene | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Substituted Poly(p-phenylene imine) precursor |

Synthesis of Heteroatom-Incorporated p-Benzoquinone Diimine Structures

The introduction of heteroatoms such as sulfur, oxygen, or additional nitrogen atoms into the p-benzoquinone diimine scaffold can significantly modify its electronic, chemical, and biological properties. nih.gov Synthetic strategies to achieve this often involve the reaction of a halogenated p-benzoquinone or its precursor with a heteroatomic nucleophile. For example, 2,3-dichloro-1,4-naphthoquinone, a related quinone structure, can react with various thiols to yield mono- or di-substituted thioether derivatives. researchgate.net These substituted quinones can then be converted to the corresponding diimine derivatives.

Another approach involves building the ring system from precursors that already contain the desired heteroatoms. This allows for the synthesis of complex, fused heterocyclic systems where the quinone diimine core is part of a larger π-conjugated structure. rsc.org These methods provide access to a broad range of functional materials and molecules with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

The following table provides examples of heteroatom incorporation into quinone structures.

| Quinone Precursor | Heteroatomic Reagent | Resulting Structure Type |

| 2,3-Dichloro-1,4-naphthoquinone | Aryl/Alkyl Thiols | 2-Thio-3-chloro-1,4-naphthoquinone |

| 2,3-Dichloro-1,4-naphthoquinone | Sodium Azide | 2-Amino-3-arylthio-1,4-naphthoquinone |

| p-Benzoquinone | Primary/Secondary Amines | 2,5-Diamino-p-benzoquinone |

Fundamental Reactivity and Mechanistic Investigations of P Benzoquinone Diimine Systems

Electron Transfer and Redox Mechanisms

The redox behavior of p-benzoquinone diimine (p-BQD) and its derivatives is central to their function in various chemical and biological processes. These systems can undergo controlled electron and proton transfer events, making them key components in catalysis and materials science.

The redox chemistry of p-benzoquinone diimines is analogous to that of their well-studied oxygen counterparts, p-benzoquinones. In aprotic media, these compounds typically undergo two distinct and sequential one-electron reduction steps. The first reversible one-electron transfer yields a radical anion, known as a p-benzosemiquinone diimine radical. researchgate.net A subsequent one-electron reduction produces the dianion species. researchgate.net

The one-electron reduction of p-benzoquinone diimine generates a p-benzosemiquinone diimine radical anion. Quantum chemical models have been used to study the spin density distribution in this radical intermediate. These studies predict that for the radical anion of the parent p-benzoquinone diimine, an anilino-type radical structure is predominant. This contrasts with the radical anion of p-benzoquinone, where a phenoxyl-type radical is observed. In the case of the mixed p-benzoquinone imine, both phenoxyl- and anilino-type radical characters contribute. nih.gov

These radical intermediates are key to the function of quinone-based systems as electron carriers in biological chains and in synthetic redox cycles. beilstein-journals.org Their stability and reactivity are significantly influenced by the electronic properties of any substituents on the aromatic ring.

The oxidation of p-phenylenediamines is a primary route to p-benzoquinone diimines. This oxidation can be followed by subsequent coupling reactions, which are fundamental to the synthesis of azo dyes and conductive polymers like polyaniline. core.ac.ukbohrium.com In the context of hair dyeing, for instance, p-phenylenediamine (B122844) is oxidized to p-benzoquinone diimine, which then acts as a reactive intermediate that couples with other aromatic compounds (couplers) to form stable dyes. core.ac.uk

Similarly, during the chemical or electrochemical polymerization of aniline (B41778), an oxidized aniline dimer, N-phenyl-1,4-benzoquinonediimine, is formed as a key intermediate. This species can undergo further reactions, leading to the growth of the polymer chain. These oxidative coupling reactions highlight the role of the diimine system as both a product of oxidation and a reactive species for further bond formation. nih.gov

The redox potential of a p-benzoquinone diimine system is a critical determinant of its oxidizing strength and is influenced by several factors. The most significant of these is the molecular structure, particularly the nature of substituents on the quinoidal ring.

Substituent Effects: Electron-withdrawing groups (e.g., halogens, cyano groups) increase the redox potential, making the compound a stronger oxidant. Conversely, electron-donating groups (e.g., alkyl, amino groups) lower the redox potential. nih.gov This is clearly demonstrated in the calculated electron affinities of the p-benzoquinone series, where replacing oxygen with the less electronegative nitrogen (in the imine and diimine) systematically decreases the electron affinity. nih.gov

Electrostatic Interactions: The arrangement of polar groups within the molecule and its interaction with the surrounding solvent environment affect the stability of the reduced (anionic) and oxidized (neutral) states, thereby influencing the redox potential. nih.govresearchgate.netacs.org

Bonding and Conformational Changes: The Gibbs energy difference between the oxidized and reduced states, which is directly related to the redox potential, includes contributions from changes in bonding at the redox center and any associated conformational changes in the molecule upon electron transfer. nih.govresearchgate.netacs.org

The following table presents computed adiabatic electron affinities, which correlate with the one-electron reduction potential, for p-benzoquinone and its corresponding imine and diimine derivatives.

Quinonediimines can function as effective redox-active organocatalysts. For example, N,N′-diphenyl-p-benzoquinonediimine has been successfully employed as a catalyst for the oxidative homo-coupling of aryl- and alkenylmagnesium compounds. rsc.org In this catalytic cycle, the diimine acts as the initial oxidant for the Grignard reagent, leading to the formation of the coupled product and the reduced p-phenylenediamine derivative. Molecular oxygen then serves as the terminal oxidant to regenerate the active N,N′-diphenyl-p-benzoquinonediimine catalyst, allowing the cycle to continue. rsc.org This demonstrates a powerful application of the p-benzoquinone diimine system in facilitating carbon-carbon bond formation under mild, organocatalytic conditions. rsc.org

Nucleophilic Addition Reactions and Electrophilic Character

The carbon atoms of the p-benzoquinone diimine ring are electrophilic, making them susceptible to attack by nucleophiles. This reactivity is analogous to that of p-benzoquinones, which readily undergo conjugate addition reactions. nih.govresearchgate.net The reaction typically involves a 1,4-Michael-type addition of the nucleophile to the α,β-unsaturated imine system. The initial addition product is the enamine tautomer of a substituted p-phenylenediamine, which can then tautomerize or be oxidized back to a substituted quinone diimine.

The regioselectivity of nucleophilic addition can be controlled by the strategic placement of activating groups on the imine nitrogens. For instance, in studies on N,N'-disubstituted p-benzoquinone diimines, it was found that an N-benzoyl group directs nucleophilic addition to the C-5 position, whereas a more strongly electron-withdrawing N-phenylsulfonyl group can reverse this inherent preference and direct the addition to the C-6 position. acs.org This regiocontrol is crucial in the synthesis of complex molecules. acs.org

The reaction of p-benzoquinone di-imine with phenolic and diamine couplers has been shown to proceed via an initial, rate-controlling coupling step. rsc.org This electrophilic character is exploited in various synthetic applications, including the formation of dyes and the synthesis of heterocyclic structures.

Table of Compounds

Regioselectivity in Nucleophilic Attack on the Quinoid Ring

The regioselectivity of nucleophilic attack on the quinoid ring of p-benzoquinone and its derivatives is a critical factor determining the final product structure. The positions of the carbon-carbon double bonds and the imine or carbonyl groups, along with the presence of any substituents, dictate the reactivity of the ring. Nucleophilic attack generally occurs at the unsubstituted carbon atoms of the quinoid ring through a conjugate addition mechanism.

In the case of substituted p-benzoquinones, the site of nucleophilic attack is influenced by the electronic nature of the substituents. Electron-donating groups can direct the attack to specific positions, while electron-withdrawing groups enhance the electrophilicity of the ring. For instance, studies on the reaction of p-benzoquinone with sulfur nucleophiles, such as alkyl mercaptans, have shown the formation of a mixture of 2,5- and 2,6-disubstituted isomers, indicating that multiple positions on the ring are susceptible to attack. researchgate.net The ratio of these isomers can depend on the specific nucleophile and reaction conditions. researchgate.net

The reactivity of 2,5-dihydroxy- researchgate.netnih.gov-benzoquinone with diamines provides a clear example of how the nature of the nucleophile governs regioselectivity. The outcome can be either the formation of a diimine at the carbonyl groups or a nucleophilic substitution of the hydroxyl groups. abo.fi This regioselectivity has been explained by the theory of strain-induced bond localization (SIBL). abo.fi The N-N distance of the reacting diamine is a crucial factor; diamines with a larger N-N distance favor the formation of ortho-quinone imines, as an increase in the annulation angle sum is energetically unfavorable for the formation of 4,5-diamino-ortho-quinones. abo.fi

Experimental and theoretical studies suggest that the allergenic potential of certain quinones is linked to their ability to react with biological nucleophiles like the amino or thiol groups of amino acids. smu.edu The key structural feature for this reactivity is an unsubstituted vinylogous carbonyl group (O=C-C=CHR), which is susceptible to nucleophilic attack. smu.edu

| Quinoid System | Nucleophile | Primary Product(s) | Governing Factors | Reference |

|---|---|---|---|---|

| p-Benzoquinone | Alkyl Mercaptans | 2,5- and 2,6-dialkylthio-p-benzoquinones | Electronic character of the quinone ring | researchgate.net |

| 2,5-dihydroxy- researchgate.netnih.gov-benzoquinone | 1,2-Diamines | Phenazines (diimines) or 1,2-diamino- researchgate.netabo.fi-benzoquinones | N-N distance of the diamine (SIBL theory) | abo.fi |

| Substituted p-Benzoquinones | Amino/Thiol groups (e.g., from proteins) | Covalently bonded adducts | Presence of an unsubstituted O=C-C=CHR moiety | smu.edu |

Mechanistic Studies of Adduct Formation

The formation of adducts from p-benzoquinone diimine systems and their precursors involves a multi-step process, typically initiated by the nucleophilic attack on the electrophilic quinoid ring. The mechanism can vary depending on the nucleophile, solvent, and reaction conditions.

A widely accepted mechanism for the addition of nucleophiles to p-benzoquinone involves an initial 1,4-conjugate addition (Michael addition) to form a mono-substituted hydroquinone (B1673460) intermediate. researchgate.net This intermediate is then oxidized, often by an excess of the starting quinone, to yield the corresponding mono-substituted p-benzoquinone product. researchgate.net This process can be repeated to form di-, tri-, and even tetra-substituted adducts. semanticscholar.org

Studies using liquid ammonia (B1221849) as both the solvent and nucleophile have provided insight into the initial steps of adduct formation with 1,4-benzoquinones. rsc.org At low temperatures (240 K), NMR spectroscopy has shown that the initial adduct results from the nucleophilic addition of ammonia to a carbonyl carbon, forming a 4-amino-4-hydroxycyclohexa-2,5-dienone. rsc.org For unsymmetrically substituted quinones, this attack preferentially occurs at the carbonyl carbon with the greater number of ortho-substituents. rsc.org In some cases, diadducts (3,6-diamino-3,6-dihydroxycyclohexa-1,4-dienes) are also observed, and their formation is favored at even lower temperatures. rsc.org

The formation of DNA adducts by p-benzoquinone, a metabolite of benzene, highlights the biological relevance of these reactions. nih.govresearchgate.net p-Benzoquinone can react with the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC) in DNA to form adducts such as 1,N²-benzetheno-dG, 1,N⁶-benzetheno-dA, and 3,N⁴-benzetheno-dC. researchgate.net The formation of these adducts is a critical step in the genotoxicity of benzene. nih.govresearchgate.net

| Step | Description | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Nucleophilic 1,4-conjugate addition to the quinoid ring. | Mono-substituted hydroquinone | researchgate.net |

| 2 | Oxidation of the hydroquinone intermediate. | Mono-substituted quinone | researchgate.net |

| 3 | (Optional) Further nucleophilic addition and oxidation cycles. | Di-, tri-, or tetra-substituted quinones | semanticscholar.org |

| Alternative Initial Step | Direct nucleophilic attack at a carbonyl/imine carbon. | Amino-hydroxy-dienone | rsc.org |

Protonation States and their Influence on Reactivity

In acidic media, the imine or carbonyl groups can be protonated, which enhances the oxidizing power of the quinone system. researchgate.net This activation allows even mild nucleophiles to react with the quinoid ring. researchgate.net Theoretical studies on the reaction between benzoquinone and methylamine (B109427) have confirmed that the reaction is pH-dependent, with protonation facilitating the addition process. utc.edu

Gas-phase experiments and ab initio calculations have been used to investigate the structure and energetics of protonated p-benzoquinone. researchgate.net The experimental proton affinity of p-benzoquinone has been determined to be 801.4 ± 8.9 kJ/mol. researchgate.net This high value indicates a strong driving force for protonation. The protonation not only activates the quinone for nucleophilic attack but also facilitates its participation as a dienophile in Diels-Alder reactions. researchgate.net Lewis acids can also be used to achieve a similar activation of the quinone system for cycloaddition reactions. scispace.com

Cycloaddition Reactions

Diels-Alder Reactions with Dienes and Dienophiles

p-Benzoquinone and its diimine analogues are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of their imine or carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). wikipedia.orgpearson.com This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of complex natural products, such as steroids. scispace.com

The reaction involves the concerted addition of a conjugated diene to one of the C=C double bonds of the quinoid ring. pearson.com For example, p-benzoquinone reacts readily with dienes like buta-1,3-diene and cyclopenta-1,3-diene to form the corresponding bicyclic adducts. scispace.compearson.com

The reactivity of quinones in Diels-Alder reactions can be significantly enhanced by Lewis acid catalysis. scispace.com Lewis acids, such as aluminum trichloride (B1173362) or boron trifluoride etherate, coordinate to the carbonyl oxygen (or imine nitrogen), further increasing the electrophilicity of the dienophile and accelerating the reaction rate. scispace.com This allows many reactions to proceed under milder conditions and in higher yields. scispace.com

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Buta-1,3-diene | p-Benzoquinone | Thermal | cis-Adduct | scispace.com |

| Cyclopenta-1,3-diene | p-Benzoquinone | Thermal | Mono- and di-adducts | scispace.com |

| Acyclic Dienes | o-Benzoquinones | Thermal | 1,4-Dihydronaphthalene derivatives | rsc.org |

| Danishefsky's diene | p-Benzoquinone | BF₃·OEt₂ | Functionalized decalin system | scispace.com |

[3+2] and [4+n] Cycloadditions for Heterocycle Synthesis

Beyond the well-known Diels-Alder reaction, p-benzoquinone diimine systems are potential substrates for other cycloaddition reactions, such as [3+2] and [4+n] cycloadditions, which are powerful methods for synthesizing a wide variety of heterocyclic compounds. nih.govnih.gov

In [3+2] cycloadditions, the C=C or C=N double bond of the quinoid ring can act as a dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. mdpi.comresearchgate.net These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction of an electron-deficient olefin (like a quinone C=C bond) with an in situ-generated heteroaromatic N-ylide can produce fused polycyclic pyrrole (B145914) derivatives. mdpi.com

[4+n] cycloaddition reactions, such as [4+2] (Diels-Alder) and [4+3] cycloadditions, are also valuable for heterocycle synthesis. In these reactions, the quinoid system can act as the 2π component. For example, rhodium-catalyzed [4+2] cycloaddition of N-acylamides with alkenes provides access to 3,4-dihydroisoquinolones. organic-chemistry.org Similarly, pyridinium (B92312) 1,4-zwitterions have been used in formal (3+4) cycloadditions to synthesize seven-membered heterocyclic skeletons. nih.gov The diverse reactivity of the p-benzoquinone diimine core makes it a potentially versatile building block in these types of transformations for generating complex heterocyclic structures.

Cheletropic Reactions with Phosphines

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. p-Benzoquinone diimine systems, particularly o-benzoquinone diimines, have been shown to undergo cheletropic reactions with phosphines.

Specifically, coordinated o-benzoquinone diimine has been observed to undergo a facile cheletropic reaction with triphenylphosphine. researchgate.net This reaction results in the formation of a 2,3-dihydro-1,3,2-λ⁵-benzodiazaphosphole, a five-membered heterocyclic ring containing two nitrogen atoms and one phosphorus atom. researchgate.net This initial cycloadduct can then undergo subsequent reactions, such as decyclization, to form other phosphorus-containing products. researchgate.net This reactivity demonstrates another pathway through which the quinoid diimine system can be utilized to construct novel heterocyclic frameworks.

Intramolecular Cyclization Processes

The reactivity of p-benzoquinone diimine systems can be significantly influenced by the presence of appropriate functional groups, leading to intramolecular cyclization reactions. The pH of the solution is a critical factor in dictating the pathway of these reactions.

In studies of substituted p-benzoquinone diimines, such as 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine, a distinct pH-dependent cyclization has been observed. rsc.org Between pH 6 and 10, this compound undergoes an intramolecular cyclization to produce 2-amino-8-hydroxyphenazines. rsc.org The proposed mechanism for this transformation involves several key steps. It is believed to initiate with an intramolecular coupling of the 2-amino nitrogen atom of the zwitterionic form of the diimine onto the 2′-carbon of the hydroxyphenyl ring. rsc.org This initial cyclization step is then followed by an oxidation event, which leads to the formation of the stable, aromatic phenazine (B1670421) ring system. rsc.org At pH values below 4 or at a higher pH, this cyclization pathway does not occur; instead, hydrolysis reactions dominate. rsc.org

| Reactant System | pH Range | Reaction Type | Product | Proposed Mechanism |

|---|---|---|---|---|

| 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine | 6-10 | Intramolecular Cyclization | 2-amino-8-hydroxyphenazine | Intramolecular coupling of zwitterion followed by oxidation. rsc.org |

Other Key Reaction Classes and Transformation Pathways

The hydrolysis of p-benzoquinone diimine is a well-studied process that is highly dependent on the pH of the aqueous solution. Kinetic studies have demonstrated that the hydrolysis exhibits first-order kinetics across a broad pH range from 2 to 10. nih.gov The reaction mechanism involves the interaction of water with multiple forms of the diimine: the free base, its mono-protonated form, and its di-protonated form. nih.gov The protonated species is significantly more reactive towards water than the free imine. nih.gov

Notably, in the pH range of 5.5 to 8, the hydrolysis of p-benzoquinone diimine is often accompanied by a significant side-reaction: polymerization. nih.gov This competing pathway can occur even at low concentrations of the diimine. nih.gov

The site of hydrolysis can be influenced by substituents on the diimine ring. For example, in 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imines, hydrolysis occurs at different positions depending on the pH. rsc.org At a pH below 4, the reaction takes place at the azomethine bridge, yielding p-aminophenol and 2-amino-p-benzoquinone monoimine. rsc.org At higher pH levels, the attack occurs at the terminal imino-group, resulting in the corresponding 2-aminoindophenol. rsc.org

| Compound | pH Range | Reactive Species | Key Pathway | Products/Side Reactions |

|---|---|---|---|---|

| p-Benzoquinone diimine | 2-10 | Free base, mono- and di-protonated forms reacting with water. nih.gov | First-order hydrolysis. nih.gov | p-Benzoquinone monoimine, p-benzoquinone |

| p-Benzoquinone diimine | 5.5-8 | - | Polymerization (side-reaction). nih.gov | Polymer. nih.gov |

| 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine | <4 | Dication reacting with water. rsc.org | Hydrolysis at azomethine bridge. rsc.org | p-Aminophenol and 2-amino-p-benzoquinone monoimine. rsc.org |

| 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine | >10 | Zwitterion reacting with hydroxide (B78521) ion. rsc.org | Hydrolysis at terminal imino-group. rsc.org | 2-aminoindophenol. rsc.org |

The chemical nature of p-benzoquinone diimine allows it to act as an oxidant and, consequently, as a dehydrogenating agent. This capability is rooted in its redox relationship with p-phenylenediamine. The conversion of p-benzoquinone diimine to p-phenylenediamine is a reduction process that involves the acceptance of two protons and two electrons, which corresponds to the removal of two hydrogen atoms from a substrate.

This reactivity is characteristic of the broader class of quinones. For instance, the oxygen analog, 1,4-benzoquinone, is utilized as a dehydrogenation reagent in organic synthesis. wikipedia.org The driving force for this reaction is the formation of the stable aromatic ring of the resulting hydroquinone. Similarly, the reduction of p-benzoquinone diimine results in the formation of the aromatic and highly stable p-phenylenediamine molecule. While p-benzoquinone diimine is not as commonly employed as a standard dehydrogenation reagent compared to analogues like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), its intrinsic oxidizing power provides it with the fundamental capability to act as a hydrogen acceptor in appropriate chemical reactions. wikipedia.org

The reaction of p-benzoquinone diimine with diazoalkanes falls under the category of 1,3-dipolar cycloadditions. In these reactions, the diazoalkane, such as diazomethane, functions as a 1,3-dipole. Quinoid systems are known to act as dipolarophiles in such transformations. nih.govwikipedia.org

While specific literature on the reaction of the parent p-benzoquinone diimine with diazoalkanes is not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of the closely related p-benzoquinones. The reaction of 1,4-quinones with secondary diazo compounds has been reported. acs.org Typically, the reaction involves the cycloaddition of the diazoalkane across one of the carbon-carbon double bonds of the quinone ring, which are activated by the electron-withdrawing imine or keto groups. This initial addition leads to the formation of a pyrazoline derivative, which may be unstable and undergo subsequent reactions like tautomerization or oxidation depending on the specific substrates and conditions. Given the structural and electronic similarities, p-benzoquinone diimine is expected to exhibit analogous reactivity toward diazoalkanes, serving as a dipolarophile to form heterocyclic adducts. acs.org

Theoretical and Computational Chemistry of P Benzoquinone Diimine

Electronic Structure and Bonding Analysis

Computational chemistry offers powerful tools to dissect the electronic landscape of molecules like p-benzoquinone diimine. Through methods such as Density Functional Theory (DFT), Molecular Orbital (MO) Theory, and Natural Bond Orbital (NBO) analysis, a detailed picture of its bonding and electron distribution can be constructed.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to determine the ground-state structure of quinone derivatives.

The calculated bond lengths suggest a quinonoid structure with distinct single and double bond character within the ring. The C=N and C=C bonds are significantly shorter than the C-C single bonds, indicating electron localization. The planarity of the ring is a key feature, facilitating π-electron delocalization across the conjugated system. DFT calculations on various arylated p-benzoquinone derivatives have also been performed to understand their ground state geometries and dipole moments, further highlighting the utility of this method for this class of compounds. chemicalpapers.com

Table 1: Selected Optimized Bond Lengths of a p-Benzoquinone Diimine Analogue (2,5-diamino-1,4-benzoquinone) Calculated at the B3LYP/aug-cc-pvtz Level. Data sourced from a study on 2,5-diamino-1,4-benzoquinone (B74859) as a proxy for p-benzoquinone diimine.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C1-C2 | 1.527 |

| C2-C3 | 1.428 |

| C3-C4 | 1.363 |

| C1-N7 | 1.338 (in GS2 form) |

Molecular Orbital (MO) theory provides a delocalized view of electron distribution and is particularly useful for understanding the reactivity and electronic spectra of conjugated systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically less demanding to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. For p-benzoquinone diimine, the HOMO is expected to be a π-orbital with significant contributions from the nitrogen lone pairs and the π-system of the ring, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be a π*-orbital, rendering the carbon atoms of the C=N and C=C bonds susceptible to nucleophilic attack.

Computational studies on related compounds, such as various p-benzoquinone derivatives, have extensively used DFT to calculate HOMO and LUMO energies to rationalize their redox properties and reactivity. wichita.edu For instance, DFT calculations on porphyrin-quinone dyads have successfully used frontier orbital analysis to predict the site of electron transfer. wichita.edu The HOMO-LUMO gap is a key parameter in designing novel materials with specific electronic properties. chemicalpapers.com

Table 2: Conceptual Frontier Molecular Orbital Properties of p-Benzoquinone Diimine.

| Orbital | Expected Character | Role in Reactivity |

|---|---|---|

| HOMO | π-orbital with significant nitrogen lone pair contribution | Electron donation, susceptibility to electrophilic attack |

| LUMO | π*-orbital with significant density on ring carbons | Electron acceptance, susceptibility to nucleophilic attack |

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into orbitals that are localized on one or two atoms, corresponding to the familiar concepts of core, lone pair, and bonding orbitals. This method allows for the quantitative assessment of atomic charges, hybridization, and delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For p-benzoquinone diimine, NBO analysis would be expected to show significant sp² hybridization for the carbon and nitrogen atoms of the quinonoid ring. The C-H bonds would be described as σ-bonds, while the C=C and C=N bonds would consist of a σ-bond and a π-bond. The nitrogen atoms would each possess a lone pair of electrons in a p-orbital, contributing to the π-system.

The analysis of natural charges can reveal the electrophilic and nucleophilic sites within the molecule. In the case of 2,5-diamino-1,4-benzoquinone, Mulliken charge analysis at the B3LYP/aug-cc-pvtz level showed that the nitrogen atoms carry a significant negative charge, while the hydrogen atoms of the amine groups are positively charged. The carbonyl carbons in the related p-benzoquinone are known to be electrophilic, and a similar trend is expected for the imine carbons in p-benzoquinone diimine.

Table 3: Expected NBO Analysis Results for p-Benzoquinone Diimine.

| Atom | Expected Hybridization | Expected Natural Charge |

|---|---|---|

| Ring Carbons (C=C) | sp² | Slightly negative or positive depending on position |

| Ring Carbons (C=N) | sp² | Positive (electrophilic) |

| Nitrogen | sp² | Negative |

| Hydrogen (on N) | s | Positive |

| Hydrogen (on C) | s | Positive |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.

p-Benzoquinone diimines are known to be reactive intermediates, and their reactivity is often dominated by their electrophilic character. acs.org They are good Michael acceptors, readily undergoing conjugate addition with nucleophiles. acs.orgnih.gov Computational studies on related systems, such as the addition of thiols to dopaquinone, have utilized DFT to explore the potential energy surface of the reaction and to understand the regioselectivity of the nucleophilic attack. mdpi.com

For p-benzoquinone diimine, a plausible reaction mechanism with a nucleophile (Nu⁻) would involve the attack at one of the electrophilic carbon atoms of the quinonoid ring (typically at a carbon atom of a C=C bond, ortho to a C=N bond). This initial addition would lead to the formation of a resonance-stabilized enolate-like intermediate. Subsequent protonation would then yield the final addition product. While specific computational studies detailing this mechanism for the parent p-benzoquinone diimine are scarce, the general principles of Michael addition to quinone systems are well-established and have been investigated computationally for various derivatives.

A complete computational study of a reaction mechanism involves the calculation of the energies of all reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state corresponds to the activation energy barrier, which is a key determinant of the reaction rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical investigation of the spectroscopic properties of p-benzoquinone diimine provides valuable insights into its electronic structure and behavior. Computational methods, particularly those rooted in density functional theory (DFT), have become indispensable tools for predicting and interpreting experimental spectra.

Time-Dependent DFT (TD-DFT) for Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules like p-benzoquinone diimine. chemrxiv.orgrsc.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions, which are fundamental to understanding the molecule's response to electromagnetic radiation. chemrxiv.orgnih.gov The accuracy of TD-DFT predictions is, however, dependent on the choice of exchange-correlation functional and basis set. rsc.orgnih.gov

For quinone systems and their derivatives, various functionals have been employed to predict excited-state properties. For instance, in a study on a related dinitro-substituted quinone diimine derivative (DNQDI), TD-DFT at the CAM-B3LYP level of theory was used to identify resonant frequencies for electronic transitions. Specifically, the first pulse frequency was calculated to be 1.995 eV, corresponding to the |0⟩ → |1⟩ excitation, while a subsequent |1⟩ → |2⟩ transition was predicted at 0.718 eV. These calculations provide a detailed picture of the energy landscape of the excited states and the transitions between them.

The nature of the excited states can be further analyzed by examining the molecular orbitals involved in the transitions. For p-benzoquinone diimine and related species, the low-energy electronic transitions are typically dominated by π → π* and n → π* excitations. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, often resulting in high-intensity absorptions. The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are generally weaker. Visualizing the electron density difference between the ground and excited states can provide a qualitative and quantitative measure of charge transfer characteristics upon excitation. chemrxiv.org

It is also crucial to consider the effect of the molecular environment, such as a solvent, on the excited state characteristics. Implicit solvent models, like the Polarizable Continuum Model (PCM), can be incorporated into TD-DFT calculations to account for bulk solvent effects, which can significantly influence the predicted excitation energies and spectral features. researchgate.net

Prediction of UV-Vis Absorption and Other Spectra

TD-DFT is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.comyoutube.com The calculated vertical excitation energies and oscillator strengths can be used to generate a theoretical spectrum, which can then be compared with experimental data. mdpi.com The position of the absorption maxima (λmax) and the intensity of the absorption bands are key features that can be predicted.

For p-benzoquinone and its anion radical, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, particularly when solvent effects are included. researchgate.netconicet.gov.ar For the p-benzoquinone anion radical, the computed vertical excitation energies for the first four low-lying doublet states were found to be in good agreement with post-Hartree-Fock computations. researchgate.net The inclusion of geometry optimization of the excited states and solvent effects led to a remarkable agreement between the computed adiabatic transition energies and experimental band maxima. researchgate.net This highlights the importance of accounting for both structural relaxation in the excited state and the influence of the surrounding medium for accurate spectral prediction.

While specific, detailed TD-DFT studies presenting the complete predicted UV-Vis spectrum of the parent p-benzoquinone diimine are not extensively documented in readily available literature, the established methodologies for related quinone systems provide a robust framework for such predictions. A typical computational approach would involve geometry optimization of the ground state, followed by TD-DFT calculations to obtain the excitation energies and oscillator strengths for a number of low-lying excited states. These data can then be convoluted with a Gaussian or Lorentzian function to simulate a continuous spectrum.

Below is an illustrative data table format that would be generated from such a TD-DFT calculation for p-benzoquinone diimine, based on typical results for similar molecules.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | - | - | - | n → π |

| S2 | - | - | - | π → π |

| S3 | - | - | - | π → π* |

Note: The table above is a representative example of the type of data generated from TD-DFT calculations for predicting UV-Vis spectra. Specific values for p-benzoquinone diimine require dedicated computational studies.

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical methods provide a powerful framework for quantifying the reactivity of molecules through various descriptors derived from their electronic structure. These descriptors offer insights into the chemical behavior of p-benzoquinone diimine, such as its susceptibility to nucleophilic or electrophilic attack.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory that describe the resistance of a molecule to changes in its electron distribution. researchgate.netresearchgate.net A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less polarizable and less reactive. researchgate.net Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive. researchgate.net

Within the framework of Density Functional Theory (DFT), chemical hardness can be approximated using the energies of the frontier molecular orbitals:

η ≈ (ELUMO - EHOMO) / 2

Chemical softness is then the reciprocal of hardness:

S = 1 / η

While specific studies detailing the calculated chemical hardness and softness of p-benzoquinone diimine are not abundant, these values can be readily obtained from standard quantum chemical calculations that provide the energies of the HOMO and LUMO. The magnitude of these descriptors would provide a quantitative measure of the molecule's stability and reactivity. A high hardness value would suggest greater stability and lower reactivity, while a high softness value would indicate the opposite.

Electrophilicity Indices

The electrophilicity index (ω) is a reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netnih.govresearchgate.net It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / (2η)

The electronic chemical potential is related to the negative of the electronegativity (χ) and can be approximated by the average of the HOMO and LUMO energies:

μ ≈ (EHOMO + ELUMO) / 2

Alternatively, these descriptors can be defined using the ionization potential (I) and electron affinity (A):

μ = -(I + A) / 2 η = (I - A) / 2

A study by G. Buist et al. computed the adiabatic electron affinities (EAad) of p-benzoquinone, p-benzoquinone imine, and p-benzoquinone diimine using various quantum chemical models. nih.gov The B3LYP/6-311G(d,p) model was found to provide the most accurate trend. nih.gov The calculated electron affinity for p-benzoquinone diimine is significantly lower than that of p-benzoquinone, which directly impacts its electrophilicity.

| Compound | Adiabatic Electron Affinity (EAad) (kcal/mol) |

|---|---|

| p-Benzoquinone | 42.6 |

| p-Benzoquinone imine | 33.1 |

| p-Benzoquinone diimine | 23.7 |

Data sourced from a computational study by G. Buist et al. nih.gov

The lower electron affinity of p-benzoquinone diimine compared to p-benzoquinone suggests that it is a weaker electron acceptor. nih.gov This trend can be rationalized by the calculated LUMO orbital energies. nih.gov Consequently, this would result in a lower electrophilicity index for p-benzoquinone diimine, indicating reduced electrophilic character compared to p-benzoquinone.

Advanced Computational Methodologies and Multi-Scale Modeling (e.g., QM/MM)

While DFT and TD-DFT are powerful tools for studying isolated molecules, understanding the behavior of p-benzoquinone diimine in more complex chemical or biological environments often requires more advanced computational approaches. Multiscale modeling methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are designed for this purpose.

In a QM/MM simulation, the chemically active part of a system, such as the p-benzoquinone diimine molecule undergoing a reaction, is treated with a high-level quantum mechanical method. The surrounding environment, which could be a solvent, a polymer matrix, or a protein active site, is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of electronic effects in the reactive region while still accounting for the steric and electrostatic influence of the larger environment.

To date, there is a limited number of specific applications of QM/MM methodologies reported in the literature that focus solely on p-benzoquinone diimine. However, the potential for such studies is significant. For example, QM/MM simulations could be employed to:

Investigate the mechanism of reactions involving p-benzoquinone diimine in solution, explicitly modeling the role of solvent molecules in stabilizing transition states and intermediates.

Study the interaction of p-benzoquinone diimine with biological macromolecules, such as enzymes, to understand its role in biochemical processes. The QM region would encompass the diimine and key amino acid residues in the active site, while the rest of the protein and surrounding water would be treated with MM.

Simulate spectroscopic properties in condensed phases, where the explicit interaction with the environment can lead to shifts in absorption and emission spectra.

The implementation of QM/MM simulations requires careful consideration of the boundary between the QM and MM regions, as well as the way in which these two regions interact. Despite the computational cost, QM/MM methods offer a pathway to bridging the gap between the theoretical study of isolated molecules and their behavior in realistic, complex systems.

Coordination Chemistry of P Benzoquinone Diimine and Its Metal Complexes

p-Benzoquinone Diimine as a Redox-Active and Non-Innocent Ligand

The coordination chemistry of p-benzoquinone diimine (p-BQDI) is distinguished by its character as a redox-active and non-innocent ligand. Unlike innocent ligands, which have a clearly defined charge state and act as simple electron donors, non-innocent ligands like p-BQDI can actively participate in the redox processes of the metal complex. This participation leads to ambiguity in the formal oxidation states of both the central metal ion and the ligand itself. The ability of p-BQDI to exist in multiple, stable oxidation states allows it to function as an electron reservoir, directly influencing the electronic structure and reactivity of the resulting metal complex.

Ligand Oxidation States within Complexes

The p-BQDI ligand can exist in three principal oxidation states when coordinated to a metal center. These states are analogous to the well-studied benzoquinone system and are crucial for understanding the electronic properties of its metal complexes. The three oxidation states are:

p-Benzoquinone diimine (p-BQDI0): This is the neutral, fully oxidized form of the ligand.

p-Benzosemiquinone diimine radical anion (p-BSQDI•−): This is a one-electron reduced, open-shell radical species.

p-Phenylenediamide dianion (p-PDA2−): This is the fully reduced, two-electron dianionic form.

The relative energies of the metal and ligand frontier orbitals determine the actual charge distribution within the complex. This can lead to situations where, for instance, a formal M(II) complex with a neutral p-BQDI0 ligand is better described as an M(III) center coordinated to a p-BSQDI•− radical anion. This phenomenon, known as valence tautomerism, highlights the non-innocent behavior of the p-BQDI ligand. The specific oxidation state of the coordinated p-BQDI ligand can be inferred through a combination of crystallographic data (C-C and C-N bond lengths) and various spectroscopic techniques.

Resonance Forms and Electron Delocalization

The electronic structure of coordinated p-BQDI is characterized by significant electron delocalization, which can be represented by various resonance forms. This delocalization is particularly pronounced in the reduced forms of the ligand.

For the p-benzosemiquinone diimine radical anion (p-BSQDI•−) , the unpaired electron is not localized on a single atom but is delocalized over the entire π-system of the ligand. This delocalization is a stabilizing factor and can be depicted through resonance structures that show the radical character distributed between the nitrogen atoms and the carbon atoms of the quinonoid ring.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes incorporating the p-benzoquinone diimine ligand and its derivatives has been an active area of research. These synthetic efforts have yielded a diverse range of complexes with interesting structural and electronic properties. The characterization of these complexes relies on a suite of analytical techniques to elucidate their molecular and electronic structures.

Complexes with First-Row Transition Metals (e.g., Fe, Co)

Complexes of p-BQDI with first-row transition metals, such as iron and cobalt, have been synthesized and studied. For example, iron complexes have been prepared that feature the o-benzoquinone diimine ligand, a constitutional isomer of p-BQDI. acs.org The synthesis of these complexes often involves the reaction of a suitable metal precursor with the corresponding phenylenediamine ligand, followed by in-situ oxidation to the diimine form. The resulting complexes can exhibit interesting magnetic properties and redox behavior due to the interplay between the metal d-orbitals and the redox-active ligand orbitals.

The characterization of these first-row transition metal complexes typically involves:

X-ray Crystallography: To determine the solid-state molecular structure, including bond lengths and angles, which can provide insights into the oxidation state of the ligand.

Cyclic Voltammetry: To probe the redox behavior of the complexes and identify the accessible oxidation states of both the metal and the ligand.

Spectroscopic Methods (UV-Vis, IR, Mössbauer): To investigate the electronic structure and bonding within the complexes. For instance, Mössbauer spectroscopy is particularly useful for determining the oxidation and spin states of iron centers.

Complexes with Heavier Transition Metals (e.g., Ru, Os, Rh)

The coordination chemistry of p-BQDI with heavier transition metals, such as ruthenium, osmium, and rhodium, has also been explored. Ruthenium complexes, in particular, have been the subject of detailed spectroscopic studies. dtic.mil The synthesis of these complexes can be achieved through various routes, including the reaction of a ruthenium precursor like [Ru(bpy)2Cl2] with the appropriate diamine ligand. tandfonline.com

The characterization of these heavier transition metal complexes employs similar techniques as for their first-row counterparts:

X-ray Crystallography: Provides definitive structural information.

NMR Spectroscopy (1H, 13C): Useful for characterizing diamagnetic complexes and providing information about the ligand environment.

Electronic and Resonance Raman Spectroscopy: These techniques are powerful probes of the electronic structure, particularly for identifying the nature of the frontier orbitals and the extent of metal-ligand orbital mixing. dtic.mil

The rich electrochemical and spectroscopic properties of these complexes make them of interest for applications in areas such as molecular electronics and catalysis.

Metal-Ligand Electronic Structure and Bonding Characterization

The electronic structure and bonding in metal complexes of p-benzoquinone diimine are of fundamental importance in understanding their physical properties and reactivity. The interaction between the metal d-orbitals and the ligand's π-orbitals gives rise to a complex manifold of electronic states.

The bonding in these complexes can be described using a molecular orbital (MO) framework. The nitrogen lone pairs of the p-BQDI ligand form σ-bonds with the metal center. In addition, there is significant π-interaction between the metal d-orbitals and the π-system of the ligand. This includes both metal-to-ligand π-backbonding (from filled metal d-orbitals to empty ligand π*-orbitals) and ligand-to-metal π-donation (from filled ligand π-orbitals to empty metal d-orbitals).

The extent of these interactions depends on the specific metal, its oxidation state, and the other ligands in the coordination sphere. For example, in ruthenium(II) complexes, there is significant Ru(dπ) → p-BQDI(π*) backbonding, which contributes to the stabilization of the complex and influences its electronic absorption spectrum. dtic.mil

A variety of spectroscopic techniques are employed to experimentally probe the metal-ligand electronic structure:

| Technique | Information Obtained |

| Electronic Absorption (UV-Vis-NIR) Spectroscopy | Provides information about the energies of electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand π-π* transitions. |

| Resonance Raman Spectroscopy | By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with that transition can be enhanced. This provides detailed information about the nature of the excited state and the changes in bonding upon electronic excitation. dtic.mil |

| X-ray Photoelectron Spectroscopy (XPS) | Can be used to probe the core-level binding energies of the metal and ligand atoms, providing information about their effective oxidation states. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | For paramagnetic complexes, such as those containing the p-BSQDI•− radical anion, EPR spectroscopy is a powerful tool for characterizing the distribution of the unpaired electron spin density. |

Computational methods, such as density functional theory (DFT), are also widely used to model the electronic structure of these complexes, providing valuable insights that complement experimental data.

Covalent Interactions and Charge Distribution

The coordination of p-benzoquinone diimine (p-BQDI) to a metal center involves significant covalent interactions, leading to a complex charge distribution that is crucial to the electronic properties of the resulting complex. The nature of the metal-ligand bond is not purely electrostatic; instead, it exhibits a considerable degree of charge delocalization between the metal d-orbitals and the π-system of the p-BQDI ligand.

Theoretical studies on the uncoordinated p-benzoquinone diimine molecule provide insight into its electronic structure upon coordination. Quantum chemical models have been employed to calculate the adiabatic electron affinities and atomic charges of p-benzoquinone, p-benzoquinone imine, and p-benzoquinone diimine. nih.gov These calculations indicate that the distribution of electron density in the p-BQDI framework is significantly altered upon reduction, a process that mimics the charge transfer that can occur upon coordination to a metal. Analysis of the spin density data for the radical anion of p-BQDI suggests that an anilino-type radical anion is the predominant form. nih.gov This intrinsic property of the ligand to accommodate and delocalize charge is fundamental to its coordination chemistry.

While direct experimental charge density studies on p-benzoquinone diimine metal complexes are not extensively reported, analogies can be drawn from related systems. For example, studies on ruthenium complexes with the isomeric o-benzoquinone diimine ligand have shown that the charge distribution is highly sensitive to the metal's oxidation state and the nature of other ligands in the coordination sphere. researchgate.net It is reasonable to infer that similar principles govern the charge distribution in p-BQDI complexes.

Influence of N-Substituents on Bonding

The electronic and steric properties of substituents on the nitrogen atoms of the p-benzoquinone diimine ligand play a pivotal role in modulating the nature of the metal-ligand bond. These N-substituents can significantly influence the donor/acceptor properties of the ligand, thereby affecting the stability, reactivity, and electronic structure of the resulting metal complex.

The introduction of N-substituents allows for the fine-tuning of the electronic properties of the p-BQDI ligand. Electron-donating groups (EDGs) will increase the electron density on the nitrogen atoms, enhancing the σ-donating capability of the ligand. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density on the nitrogen atoms, making the ligand a weaker σ-donor but potentially a better π-acceptor. A review on benzoquinonediimine ligands highlights that the versatility of these ligands in coordination chemistry stems in part from the ability to tune their properties via the N-substituents. researchgate.net

The nature of the N-substituent, whether it is an alkyl or an aryl group, also has a profound impact. Aryl substituents, with their extended π-systems, can engage in conjugation with the diimine framework, leading to a more delocalized electronic structure. This can affect the energy of the ligand's frontier orbitals and, consequently, the metal-ligand orbital overlap. Studies on N-substituted p-quinone mono- and diimines have explored the reactivity of the C=N bond, which is influenced by the steric and electronic nature of the N-substituents. researchgate.net

While the direct influence of N-substituents on the bonding in p-BQDI metal complexes is an area that warrants more extensive investigation, the principles of substituent effects in organic and coordination chemistry suggest a clear correlation. The electronic effects of substituents on the reactivity of benzoquinone derivatives with nucleophiles have been demonstrated, with electron-withdrawing substituents enhancing reactivity. nih.gov A similar trend can be expected in the coordination chemistry of p-BQDI, where the electronic nature of the N-substituent will modulate the strength and character of the metal-ligand bond.

Electron Delocalization and Spin State Analysis in Metal-Ligand Frameworks

The extensive π-system of the p-benzoquinone diimine ligand facilitates significant electron delocalization upon coordination to a metal center. This delocalization is a key feature of the electronic structure of the resulting complexes and plays a crucial role in determining their properties, including their spin states.

Theoretical calculations on the uncoordinated p-benzoquinone diimine molecule and its reduced forms have provided valuable insights into its electronic structure. nih.gov The calculations of adiabatic electron affinities show a systematic trend that can be rationalized by the LUMO orbital energies and atomic charge distributions. nih.gov Upon reduction, the added electron is delocalized over the entire molecule, with a significant spin density residing on the nitrogen atoms and the quinoid ring. nih.gov This inherent capacity for electron delocalization is a defining characteristic of the p-BQDI ligand in its complexes.

In a metal-ligand framework, the delocalization extends to include the metal d-orbitals. The interaction between the metal and the p-BQDI ligand can lead to the formation of a redox-active system where the ligand can exist in different oxidation states (diimine, semiquinoneimine, or diaminophenylene). The actual electronic distribution and the degree of delocalization depend on the relative energies of the metal and ligand orbitals.

The spin state of a p-benzoquinone diimine metal complex is a direct consequence of the electronic configuration of the metal ion and the ligand field environment. Metal complexes with unpaired electrons are magnetic, and the magnitude of this magnetism is related to the number of unpaired electrons. libretexts.orglibretexts.org The coordination of p-BQDI, a ligand with a tunable electronic structure, can influence the spin state of the metal center. For instance, strong π-accepting ligands can lead to a larger d-orbital splitting, favoring a low-spin state. Conversely, weaker field ligands may result in a high-spin configuration.

The analysis of spin density distributions from computational studies can predict the localization of unpaired electrons in the complex. For the radical anion of p-benzoquinone diimine, the spin density is predicted to be predominantly of an anilino-type. nih.gov In a metal complex, this spin density can be further delocalized onto the metal center, creating a complex magnetic structure. Experimental techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to probe the spin state and electron delocalization in these complexes.

Influence of Ancillary Ligands on Complex Electronic Structure and Redox Behavior

The electronic nature of the ancillary ligands, whether they are strong σ-donors, π-acceptors, or a combination thereof, plays a critical role. Strong σ-donating ancillary ligands increase the electron density on the metal, which can enhance π-backbonding to the p-BQDI ligand. This increased backbonding stabilizes the reduced forms of the p-BQDI ligand and can shift the redox potentials of the complex. Conversely, strong π-accepting ancillary ligands compete with the p-BQDI ligand for π-backbonding from the metal, which can destabilize the reduced forms of the p-BQDI ligand and lead to different redox behavior.

A comprehensive study on ruthenium complexes of the isomeric o-benzoquinone diimine (o-BQDI) ligand with various ancillary ligands (acetylacetonate, 2,2'-bipyridine, and 2-phenylazopyridine) demonstrated this principle effectively. researchgate.net The study revealed significantly variable electron transfer behavior and charge distribution depending on the ancillary ligand. While the redox system with the donating acetylacetonate (B107027) ligand favored a trivalent ruthenium center with corresponding oxidation states of the o-BQDI ligand, the complexes with π-accepting bipyridine and phenylazopyridine ligands retained a divalent ruthenium center. researchgate.net It is highly probable that similar effects of ancillary ligands are at play in the coordination chemistry of p-benzoquinone diimine.

The redox potentials of the complex are a direct reflection of the electronic environment of the metal center and the p-BQDI ligand. By systematically varying the ancillary ligands, it is possible to tune the redox potentials of the p-BQDI-based redox processes. This tunability is a key aspect in the design of molecular materials with specific electronic properties.

Exploration of p-Benzoquinone Diimine Complexes in Research Catalysis

The unique electronic properties of p-benzoquinone diimine, particularly its redox activity and the tunability of its electronic structure through N-substituents and ancillary ligands, make its metal complexes promising candidates for applications in catalysis. However, the exploration of p-benzoquinone diimine complexes in research catalysis is a relatively nascent field, with much of the existing literature focusing on the catalytic applications of p-benzoquinone itself rather than its coordinated diimine derivatives.

Electrocatalytic Applications

The ability of p-benzoquinone diimine to exist in multiple stable oxidation states suggests that its metal complexes could be effective mediators in electrocatalytic reactions. The redox potentials of these complexes can be tuned by the choice of metal, N-substituents on the diimine ligand, and the ancillary ligands. This tunability is a desirable feature for the design of electrocatalysts for specific reactions, such as the hydrogen evolution reaction (HER) or the reduction of carbon dioxide.

While direct examples of p-benzoquinone diimine complexes in electrocatalysis are not yet widely reported, the principles of electrocatalysis suggest their potential. A key requirement for an efficient electrocatalyst is the ability to facilitate multi-electron transfer processes at low overpotentials. The redox-active nature of the p-BQDI ligand, which can act as an electron reservoir, could enable its metal complexes to participate in such multi-electron transformations.

Photocatalytic Potential

The intense electronic transitions observed in some metal complexes of diimine ligands, often in the visible region of the electromagnetic spectrum, point to their potential as photosensitizers in photocatalytic applications. Upon absorption of light, these complexes can be excited to a state with separated charges, which can then initiate redox reactions.

The photocatalytic activity of p-benzoquinone itself has been studied in various contexts. For example, the role of p-benzoquinone as a photocatalyst in the synthesis of solketal (B138546) under UV irradiation has been investigated. mdpi.com Furthermore, the addition of p-benzoquinone has been found to promote the photocatalytic reduction of Cr(VI). nih.gov These studies, while not involving p-benzoquinone diimine complexes, highlight the inherent photochemical reactivity of the quinone framework.

For p-benzoquinone diimine metal complexes to be effective photocatalysts, they would need to possess suitable excited-state properties, including a sufficiently long excited-state lifetime and appropriate excited-state redox potentials to drive the desired chemical transformations. The field of artificial photosynthesis often employs metal complexes to capture light energy and drive chemical reactions, and p-benzoquinone diimine complexes could potentially be designed to function within such systems. nih.govacs.orgacs.orgmdpi.com However, the exploration of the photocatalytic potential of p-benzoquinone diimine metal complexes remains an area with significant opportunities for future research.

Applications of P Benzoquinone Diimine in Advanced Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Architectures